molecular formula C20H25NO4 B133841 (S)-Laudanine CAS No. 3122-95-0

(S)-Laudanine

Cat. No.: B133841
CAS No.: 3122-95-0
M. Wt: 343.4 g/mol
InChI Key: MPYHGNAJOKCMAQ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Laudanine is an alkaloid compound derived from the opium poppy plant, Papaver somniferum. It is one of the many naturally occurring isoquinoline alkaloids found in opium. This compound is known for its pharmacological properties and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Laudanine typically involves the use of starting materials such as norlaudanosoline and formaldehyde. The process includes several steps:

    Methylation: Norlaudanosoline is methylated using formaldehyde and formic acid to produce laudanosoline.

    Oxidation: Laudanosoline is then oxidized to form laudanosine.

    Demethylation: Finally, laudanosine undergoes demethylation to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from opium poppy plants followed by purification processes. The extraction process typically includes:

    Harvesting: Opium poppy plants are harvested, and the latex is collected.

    Extraction: The latex is processed to extract various alkaloids, including this compound.

    Purification: The extracted alkaloids are purified using techniques such as chromatography to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: (S)-Laudanine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: It can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed:

    Oxidation: Oxidation of this compound can yield compounds such as laudanosine N-oxide.

    Reduction: Reduction can produce dihydro derivatives of this compound.

    Substitution: Substitution reactions can result in halogenated derivatives of this compound.

Scientific Research Applications

(S)-Laudanine has been studied for various scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other isoquinoline alkaloids.

    Biology: It serves as a tool for studying the biosynthesis of alkaloids in plants.

    Medicine: Research has explored its potential as an analgesic and its effects on the central nervous system.

    Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (S)-Laudanine involves its interaction with the central nervous system. It is believed to exert its effects by binding to specific receptors in the brain, such as opioid receptors. This interaction can modulate neurotransmitter release and influence pain perception and mood. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

(S)-Laudanine is similar to other isoquinoline alkaloids such as:

    Laudanosine: A demethylated derivative of this compound with similar pharmacological properties.

    Papaverine: Another isoquinoline alkaloid with vasodilatory effects.

    Noscapine: An alkaloid with antitussive properties.

Uniqueness: this compound is unique due to its specific stereochemistry and its distinct pharmacological profile. Unlike some of its analogs, this compound has been studied for its potential analgesic effects, making it a compound of interest in pain management research.

Properties

IUPAC Name

5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYHGNAJOKCMAQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356308
Record name L-(+)-Laudanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3122-95-0
Record name 2-Methoxy-5-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3122-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laudanine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003122950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-(+)-Laudanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAUDANINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/347215J9V9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Laudanine
Reactant of Route 2
(S)-Laudanine
Reactant of Route 3
(S)-Laudanine
Reactant of Route 4
Reactant of Route 4
(S)-Laudanine
Reactant of Route 5
(S)-Laudanine
Reactant of Route 6
(S)-Laudanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.